

Potential off-target effects of BX471

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Compound of Interest

Compound Name: BX471

Cat. No.: B1663656

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Technical Support Center: BX471

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of **BX471**, a potent and selective CCR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BX471**?

BX471 is a potent, orally active, and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).^{[1][2]} Its mechanism of action involves directly binding to CCR1 and competitively inhibiting the binding of its natural ligands, such as MIP-1 α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).^{[3][4][5]} This blockade prevents downstream signaling events mediated by CCR1, including calcium mobilization, extracellular acidification, and leukocyte migration.^{[1][3][5]}

Q2: How selective is **BX471** for CCR1?

BX471 exhibits a high degree of selectivity for human CCR1. In competitive binding assays, it has a K_i of 1 nM for CCR1.^{[1][2]} It demonstrates 250-fold selectivity for CCR1 over other chemokine receptors like CCR2, CCR5, and CXCR4, and over 10,000-fold selectivity against a panel of 28 other G-protein coupled receptors.^[1]

Q3: What are the known or potential off-target effects of **BX471**?

Based on available preclinical data, **BX471** is highly selective for its intended target, CCR1. However, some observations warrant consideration for potential off-target or context-dependent effects:

- **CCR5 Interaction:** While generally selective, one study noted that **BX471** has a borderline significant effect on the number of CCR5-positive CD8 cells in peripheral blood in a mouse model.^[1] In another study, it was noted that **BX471** does not affect MIP-1 α /CCL3 binding to CCR5.^[4]
- **Toxicity in Long-Term Studies:** In a long-term study using a mouse model of liver fibrosis, administration of **BX471** was associated with some mortality, suggesting potential toxic effects with prolonged exposure.^[6] The specific mechanism of this toxicity was not elucidated and may not necessarily be due to off-target receptor binding.
- **SNF1-related protein kinases:** One review mentions SNF1-related protein kinases in the context of **BX471**, but does not elaborate on a direct interaction or off-target effect.^[7]

It is crucial to note that the vast majority of published literature emphasizes the high selectivity of **BX471** for CCR1.

Troubleshooting Guide

Problem: Inconsistent results in cell-based assays.

- **Possible Cause:** Cellular toxicity at high concentrations.
- **Troubleshooting Step:** To ensure that the observed effects are due to CCR1 antagonism and not cytotoxicity, it is recommended to perform a cell viability assay (e.g., WST-1 staining) in parallel. No significant toxicity was observed in THP-1 or CCR1-transfected HEK293 cells at concentrations up to 10 μ M for 24 hours.^[2]

Problem: Unexpected effects on immune cell populations other than those primarily expressing CCR1.

- **Possible Cause:** Potential minor interaction with other chemokine receptors, such as CCR5, at higher concentrations.

- **Troubleshooting Step:** If your experimental system involves cells co-expressing multiple chemokine receptors, consider performing counter-screening assays against other relevant receptors (e.g., CCR2, CCR5) to confirm the specificity of the observed effects in your model.

Data on BX471 Selectivity

The following tables summarize the quantitative data on the selectivity of **BX471**.

Table 1: Binding Affinity and Functional Inhibition of Human CCR1

Parameter	Ligand	Value	Cell Line
Ki	MIP-1 α	1 nM	HEK293
Ki	MCP-3	5.5 nM	HEK293
IC50 (Ca ²⁺ mobilization)	MIP-1 α	5 nM	HEK293
IC50 (Ca ²⁺ mobilization)	RANTES	2 nM	HEK293
IC50 (Ca ²⁺ mobilization)	MCP-3	6 nM	HEK293

Table 2: Selectivity of **BX471** for Human CCR1 over other Chemokine Receptors

Receptor	Selectivity Fold-Change (over CCR1)
CCR2	>250
CCR5	>250
CXCR4	>250

Table 3: Binding Affinity for Human vs. Murine CCR1

Species	Receptor	Ki
Human	CCR1	1.0 ± 0.03 nM
Mouse	CCR1	215 ± 46 nM

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of **BX471** for CCR1.

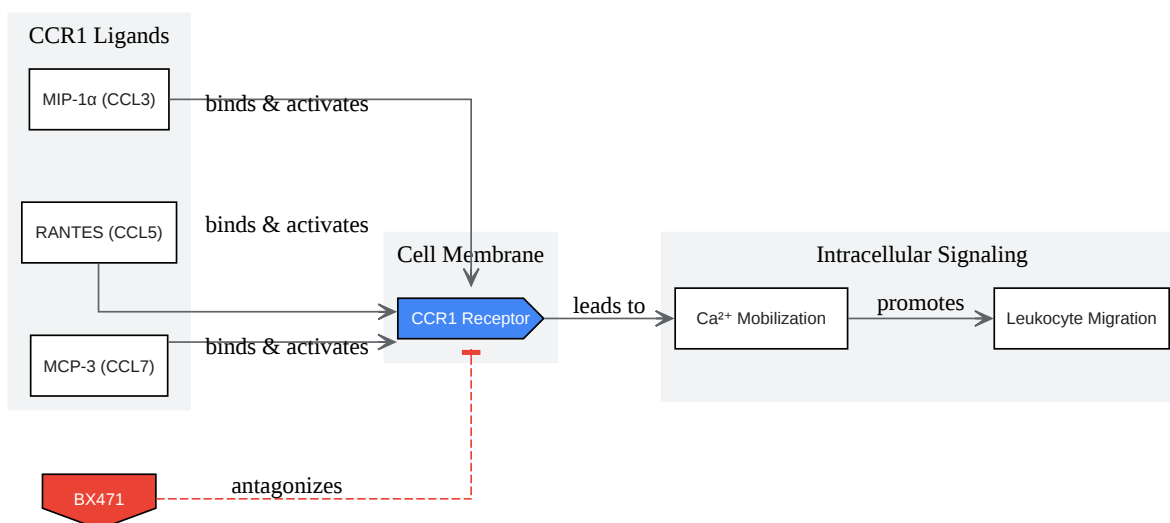
- Cell Culture: HEK293 cells stably expressing human CCR1 are cultured to an appropriate density.
- Assay Setup: The assay is performed in a 96-well plate format. Each well contains CCR1-expressing HEK293 cells (e.g., 8,000 to 300,000 cells per well).[\[2\]](#)
- Competition: A constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α at 0.1-0.2 nM) is added to each well along with increasing concentrations of unlabeled **BX471**.
[\[2\]](#)[\[4\]](#)
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
- Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using a non-linear regression curve fit to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled chemokine.[\[2\]](#)

Protocol 2: Calcium Mobilization Assay

This protocol assesses the functional antagonist activity of **BX471** by measuring its ability to inhibit agonist-induced intracellular calcium release.

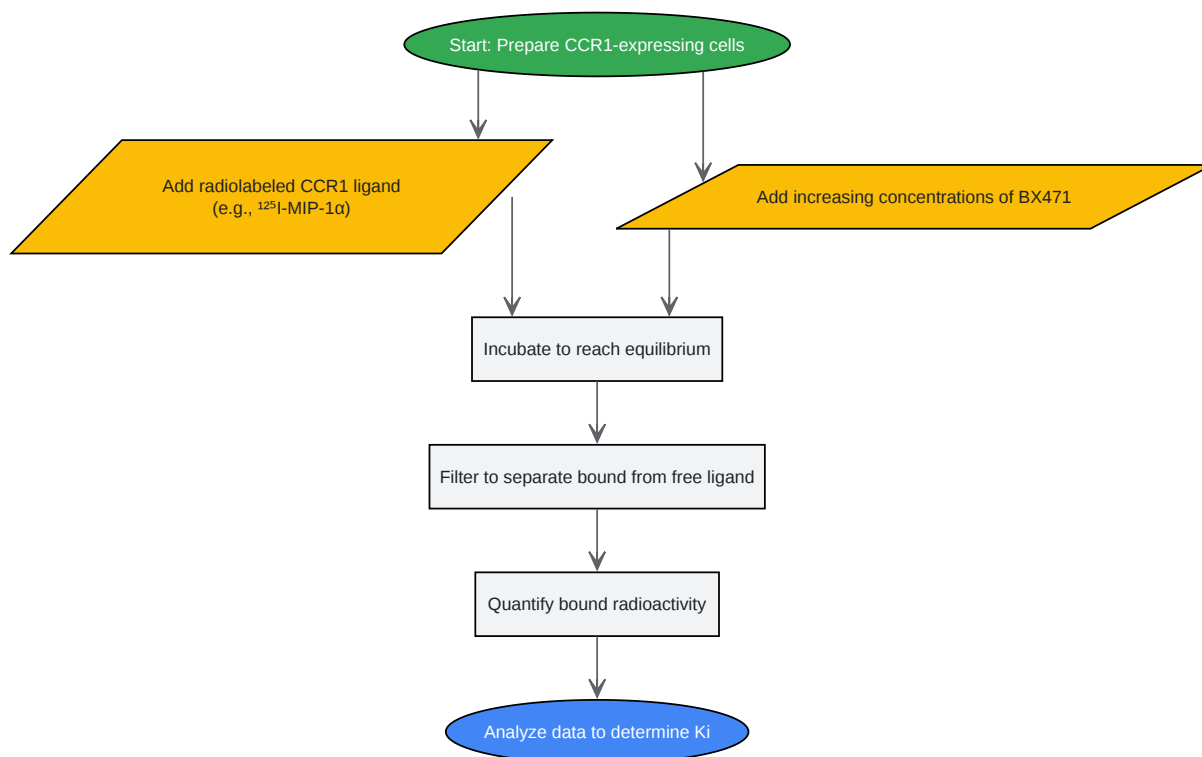
- Cell Preparation: HEK293 cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3).[4]
- Pre-incubation: The cells are pre-incubated with varying concentrations of **BX471** for a specified time (e.g., 15 minutes).[4]
- Agonist Stimulation: A CCR1 agonist (e.g., MIP-1 α , RANTES, or MCP-3) is added to the wells to stimulate the receptor.[8]
- Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
- Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the calcium response against the concentration of **BX471**.

Visualizations



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Caption: Mechanism of action of **BX471** as a CCR1 antagonist.



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Caption: Experimental workflow for a competitive radioligand binding assay.

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